molecular formula C13H7ClN6 B14213031 2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine CAS No. 596825-67-1

2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine

Cat. No.: B14213031
CAS No.: 596825-67-1
M. Wt: 282.69 g/mol
InChI Key: CMTBFSTZCBOEFC-UHFFFAOYSA-N
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Description

2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a triazolo-pyridazine ring fused with a naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound to form the triazolo-pyridazine ring. This intermediate is then further reacted with a naphthyridine derivative to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro[1,2,4]triazolo[4,3-b]pyridazine
  • tert-Butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate

Uniqueness

Compared to similar compounds, 2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine stands out due to its fused naphthyridine moiety, which may enhance its binding affinity and specificity towards certain biological targets. This structural uniqueness can potentially lead to improved therapeutic efficacy and reduced side effects .

Properties

CAS No.

596825-67-1

Molecular Formula

C13H7ClN6

Molecular Weight

282.69 g/mol

IUPAC Name

2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine

InChI

InChI=1S/C13H7ClN6/c14-11-3-4-12-17-18-13(20(12)19-11)10-2-1-8-7-15-6-5-9(8)16-10/h1-7H

InChI Key

CMTBFSTZCBOEFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)C3=NN=C4N3N=C(C=C4)Cl

Origin of Product

United States

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